molecular formula C16H18N4S B2481889 1-Ethyl-3-[(Z)-(2-phenyl-1-pyridin-2-ylethylidene)amino]thiourea

1-Ethyl-3-[(Z)-(2-phenyl-1-pyridin-2-ylethylidene)amino]thiourea

Cat. No.: B2481889
M. Wt: 298.4 g/mol
InChI Key: RUBYUDIBUJARQS-CYVLTUHYSA-N
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Description

3-ethyl-1-{[2-phenyl-1-(pyridin-2-yl)ethylidene]amino}thiourea: is a heterocyclic compound with an intriguing structure. It contains both an indole nucleus and a thiourea functional group. Let’s break it down:

    Indole: The indole nucleus is an important heterocyclic system found in various natural compounds and synthetic drug molecules. It consists of a benzene ring fused to a pyrrole ring, resulting in a 6-membered aromatic ring with nitrogen.

    Thiourea: Thiourea is a sulfur-containing compound with the general formula R-NH-C(S)-NH-R’. In our compound, the thiourea group is attached to the indole ring.

Preparation Methods

Synthesis Routes::

    C–C Bond Cleavage Method: N-(Pyridin-2-yl)amides can be synthesized from a-bromoketones and 2-aminopyridine.

    Imidazo[1,2-a]pyridine Formation: The 3-bromoimidazo[1,2-a]pyridine moiety can be synthesized from a similar precursor using appropriate reaction conditions.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions due to its indole and thiourea moieties.

    Common Reagents and Conditions:

    Major Products: These reactions can lead to various derivatives, including substituted indoles and modified thiourea compounds.

Scientific Research Applications

    Chemistry: The compound serves as a versatile building block for designing new molecules with specific properties.

    Biology and Medicine: Researchers explore its potential as antiviral, anti-inflammatory, anticancer, and antitubercular agents.

    Industry: Its unique structure may find applications in materials science or catalysis.

Mechanism of Action

    Targets: Investigate how this compound interacts with specific receptors or enzymes.

    Pathways: Explore the signaling pathways affected by its binding.

Comparison with Similar Compounds

    Uniqueness: Highlight what sets this compound apart from other indole derivatives.

    Similar Compounds: Mention related compounds, such as indole-3-acetic acid and other thiourea-containing molecules.

Properties

IUPAC Name

1-ethyl-3-[(Z)-(2-phenyl-1-pyridin-2-ylethylidene)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4S/c1-2-17-16(21)20-19-15(14-10-6-7-11-18-14)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H2,17,20,21)/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBYUDIBUJARQS-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NN=C(CC1=CC=CC=C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=S)N/N=C(/CC1=CC=CC=C1)\C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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